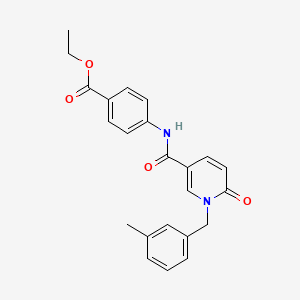

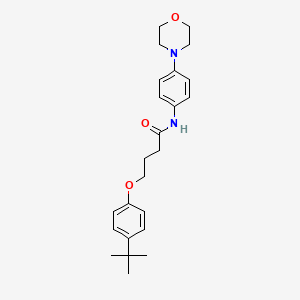

![molecular formula C21H26N6O3 B2628096 1-(2-methoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 923382-32-5](/img/structure/B2628096.png)

1-(2-methoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound islong to the class of purines, which are important in a number of biological processes due to their presence in DNA and RNA. It also contains a triazine ring, which is a type of heterocyclic compound. The methoxyethyl and methylbenzyl groups are likely to influence the compound’s physical and chemical properties .

Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the purine and triazine rings. The methoxyethyl and methylbenzyl groups could introduce some steric hindrance .Chemical Reactions Analysis

Purines and triazines can undergo a variety of reactions, including alkylation, acylation, and various types of substitution reactions .Physical And Chemical Properties Analysis

The compound’s properties would be influenced by its functional groups. For example, the methoxyethyl group could increase its solubility in organic solvents .Scientific Research Applications

Anticancer and Antimicrobial Properties

- A study by Ashour et al. (2012) reported the synthesis of triazino and triazolo[4,3-e]purine derivatives with significant in vitro anticancer and antimicrobial activities. One compound showed considerable activity against melanoma, non-small lung cancer, and breast cancer. Another compound displayed moderate anti-HIV-1 activity (Ashour et al., 2012).

Synthesis and Biological Evaluation

- Ueda et al. (1987) synthesized novel heterocycles, including triazino[3,2-f]purines, and examined their biological activities. They reported that one compound was active against P 388 leukemia (Ueda et al., 1987).

- Hassan et al. (2017) utilized 6-mercaptopurine for synthesizing various fused purine analogues, including triazino[4,3-i]purines. Several compounds were tested for anticancer activity, with some showing potent activity against multiple cancer cell lines (Hassan et al., 2017).

Synthesis Methods and Chemical Behavior

- Simo et al. (2000) focused on the synthesis of a series of pyrimido[1,2,3-cd]purine-8,10-dione derivatives. Their work provides insights into the chemical behavior and synthesis methods of related purine derivatives (Simo et al., 2000).

Antiviral Activity

- Kim et al. (1978) described the chemical synthesis of new class purine analogues, including imidazo[1,2-a]-s-triazine nucleosides, showing moderate antiviral activity against rhinovirus (Kim et al., 1978).

Structural and Synthetic Studies

- Studies by Čimo et al. (1995) and others have focused on the synthesis and structural characterization of various purinediones and triazine derivatives, contributing to the understanding of the molecular structure of these compounds (Čimo et al., 1995).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(2-methoxyethyl)-3,4,9-trimethyl-7-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3/c1-13-7-6-8-16(11-13)12-25-19(28)17-18(24(4)21(25)29)22-20-26(9-10-30-5)23-14(2)15(3)27(17)20/h6-8,11,15H,9-10,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMPZJHGUGYKKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)CCOC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyethyl)-3,4,9-trimethyl-7-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

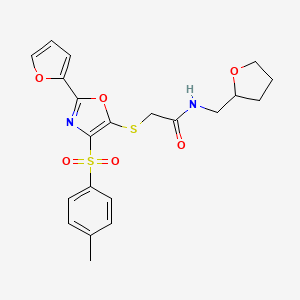

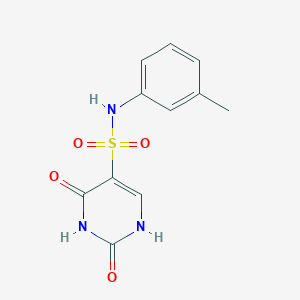

![5-chloro-2-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2628018.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

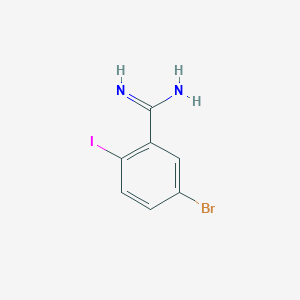

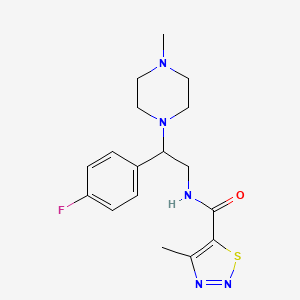

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2628025.png)

![N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine](/img/structure/B2628029.png)

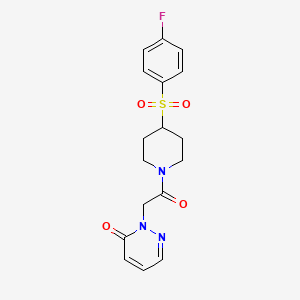

![2-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2628030.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2628033.png)

![1-Oxa-7-azaspiro[3.6]decane acetate](/img/structure/B2628034.png)